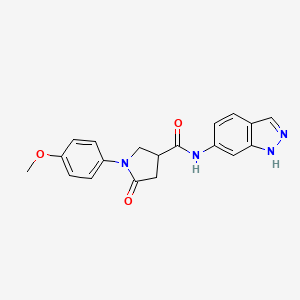
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
Novel Heterocyclic Systems
Researchers have explored the synthesis and reactivity of compounds structurally related to N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, leading to the discovery of new heterocyclic systems. For instance, the Hofmann rearrangement of related carboxamides under specific conditions yielded compounds with potential applications in developing new pharmaceuticals and materials with unique properties (Deady & Devine, 2006).
Oxidative Cyclization-Alkoxycarbonylation Reactions
The compound's structural motif has been utilized in studies focusing on oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic derivatives. These reactions are significant for synthesizing complex molecules with potential biological activities (Bacchi et al., 2005).
Antineoplastic Agent Studies
Structurally related compounds have been synthesized and evaluated as potential antineoplastic agents. The crystal structure and molecular conformation of these compounds offer insights into their potential mechanisms of action and the design of new cancer therapeutics (Banerjee et al., 2002).
Antimicrobial and Antitumor Activities
Research into compounds structurally similar to this compound has demonstrated significant antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents to combat various bacterial infections and cancer types (Khalifa et al., 2015).
Molecular Docking and Biological Activity
Further research has involved molecular docking studies to investigate the interaction of related compounds with biological targets. Such studies are instrumental in the rational design of molecules with enhanced biological activities, including inhibitors of specific enzymes or receptors (Lu et al., 2021).
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)21-14-3-2-12-10-20-22-17(12)9-14/h2-7,9-10,13H,8,11H2,1H3,(H,20,22)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZPWIYHLTBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-oxa-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B2416379.png)
![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)
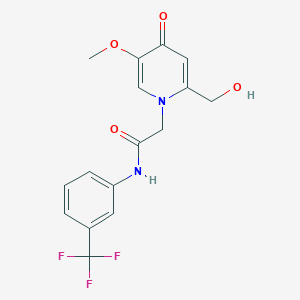
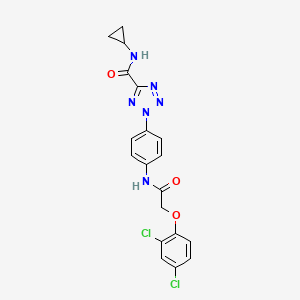
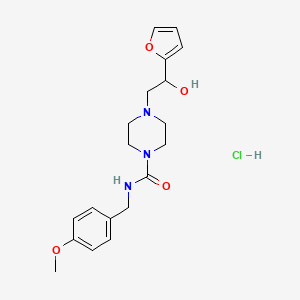
![Ethyl 4-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)
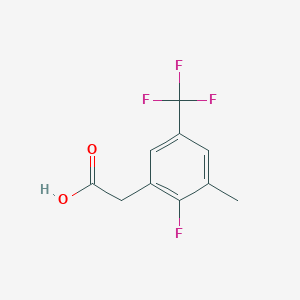
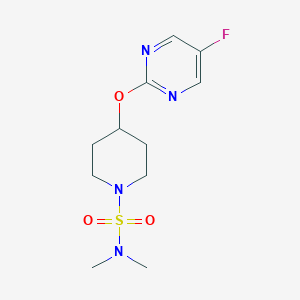
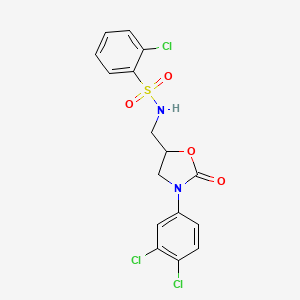
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)
![2-thiophen-2-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylthio]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2416402.png)